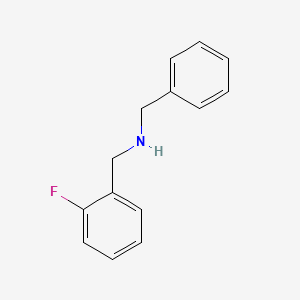

Benzyl-(2-fluoro-benzyl)-amine

Description

Benzyl-(2-fluoro-benzyl)-amine is a secondary amine featuring two benzyl groups, one of which is substituted with a fluorine atom at the ortho-position of the aromatic ring. Its chemical formula is C₁₄H₁₄FN, and it has been referenced under two conflicting CAS numbers: 1019618-82-6 (discontinued product, ) and 69875-87-2 (3 suppliers, ).

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIOLPRORSUAGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355637 | |

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69875-87-2 | |

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-(2-fluoro-benzyl)-amine typically involves the reaction of benzylamine with 2-fluorobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

C6H5CH2NH2+C6H4FCH2Cl→C6H5CH2NHCH2C6H4F+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines or primary amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Benzyl-(2-fluoro-benzyl)-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural characteristics enable the development of drugs targeting various diseases, particularly those affecting the central nervous system.

- Case Study : Research indicates that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. Studies demonstrate its ability to modulate neurotransmitter levels, enhancing synaptic function and providing therapeutic benefits for conditions like Alzheimer's disease.

Biological Studies

This compound is utilized in enzyme inhibition studies due to its structural resemblance to biologically active molecules. It has shown promise in inhibiting key enzymes involved in metabolic pathways.

- Case Study : In vitro assays reveal that this compound inhibits monoamine oxidase enzymes, which are pivotal in neurotransmitter degradation. This inhibition leads to increased levels of serotonin and dopamine, suggesting potential applications in treating mood disorders.

Materials Science

This compound is being investigated for its potential use in developing novel materials with unique electronic and optical properties.

- Research Findings : Preliminary studies indicate that incorporating this compound into polymer matrices enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism by which Benzyl-(2-fluoro-benzyl)-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its molecular targets. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effect of the fluorine atom, which can stabilize reaction intermediates and facilitate certain chemical transformations.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights structural differences and available data for Benzyl-(2-fluoro-benzyl)-amine and its analogs:

Key Observations :

- Fluorine Position : The ortho-F substitution in this compound contrasts with para-F in analogs like Benzyl-[4-(4-fluoro-phenyl)-thiazol-2-yl]-amine. This affects electronic properties (e.g., dipole moments) and steric interactions .

- Heterocyclic vs.

- Chloroalkyl vs. Fluoroalkyl : Chlorinated analogs () exhibit antitumor activity in rats, suggesting halogen type and alkyl chain length influence bioactivity .

Biological Activity

Benzyl-(2-fluoro-benzyl)-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHFN and features a benzyl group with a fluorine atom located at the 2-position of the benzyl moiety. The presence of fluorine is known to influence the compound's electronic properties, enhancing its binding affinity to biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. The fluorine atom may enhance binding through specific interactions, potentially increasing selectivity for particular enzyme classes.

- Protein-Ligand Interactions : Its structure allows it to serve as a probe in studying protein-ligand interactions, which is crucial for understanding drug mechanisms.

Research indicates that compounds with similar structures often target pathways involved in cancer therapies and other diseases, suggesting that this compound may have similar applications.

Pharmacological Applications

This compound has shown promise in various pharmacological contexts:

- Cancer Therapy : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell growth. For instance, derivatives have been synthesized and tested against the NCI 60-cell line panel, demonstrating significant growth inhibition (mean % inhibition above 50%) across various cancer types .

- Selective Inhibition : Studies have identified substituted aryl benzylamines as potent inhibitors for specific targets such as phosphodiesterase (PDE5) and topoisomerase II, which are critical in cancer treatment .

Case Studies and Research Findings

- Inhibition Studies : In a study involving benzylaminoacridine derivatives, compounds were synthesized and tested for dual inhibition of PDE5 and Topo II. The findings indicated that certain derivatives exhibited low micromolar inhibition, suggesting that modifications to the benzylamine scaffold can enhance therapeutic efficacy against cancer .

- Mechanism Exploration : Research utilizing fluorine-19 NMR spectroscopy has provided insights into how this compound interacts with biological targets. The unique properties imparted by the fluorine atom allow for detailed monitoring of these interactions, aiding in the design of more effective drugs .

- Comparative Analysis : A comparative study highlighted the differences between this compound and other similar compounds, such as cyclopentyl-(2-fluoro-benzyl)-amine. The latter was noted for its hydrophobic characteristics due to the cyclopentane group, which could influence its interaction with biological systems differently than this compound.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.